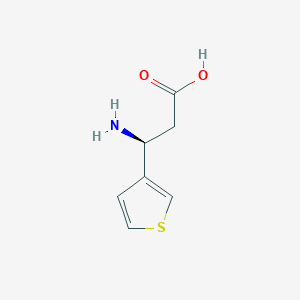

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid

Descripción general

Descripción

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a sulfur-containing heterocycle, attached to the alpha carbon of the amino acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thiophen-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product without causing hydrogenolysis of the thiophene nucleus.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids to alcohols.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or sulfuric acid, while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino and carboxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3-(thiophen-3-yl)propanoic acid: This compound is structurally similar but differs in the position of the amino group.

Benzothiophene derivatives: These compounds contain a benzene ring fused to a thiophene ring and have different chemical properties and applications.

Uniqueness

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is unique due to the specific positioning of the thiophene ring and the amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid, a chiral amino acid derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a thiophene ring attached to a propanoic acid backbone, which contributes to its distinct chemical behavior. The molecular formula is C₇H₉NO₂S, with a molecular weight of 171.22 g/mol. Its chiral nature allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is a target in cancer therapies.

- Receptor Interaction : The compound acts as an antagonist at glutamate receptors, implicating potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

1. Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative properties against various cancer cell lines. A study evaluated the compound's effects on cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines, demonstrating selective cytotoxicity:

| Cell Line | IC50 (µM) | Effect on Normal Cells (%) |

|---|---|---|

| HeLa | 50 | 6 |

| HepG2 | 45 | 31.91 |

| 4T1 | 50 | 44.86 |

The compound reduced cell proliferation effectively while exhibiting minimal cytotoxicity towards normal cells .

2. Trypanocidal Activity

In studies targeting Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of this compound showed promising trypanocidal activity. One derivative demonstrated an inhibition rate of 86.9% against the trans-sialidase enzyme, significantly outperforming standard treatments like nifurtimox and benznidazole .

Case Study 1: Inhibition of Trypanosoma cruzi Trans-Sialidase

A series of experiments focused on the binding affinity and inhibition characteristics of this compound derivatives against the trans-sialidase enzyme:

- Binding Affinity : The most effective derivative had a binding affinity of -11.1 kcal/mol.

- Enzyme Inhibition : High-performance anion exchange chromatography revealed an inhibition percentage of 86.9% for the top-performing compound .

Case Study 2: Antagonistic Effects on Glutamate Receptors

Research into the antagonistic effects on glutamate receptors showed that modifications to the thiophene ring or propanoic chain length significantly influenced binding affinity and efficacy. This suggests the potential for developing targeted therapies for neurological conditions.

Propiedades

IUPAC Name |

(3S)-3-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVATYZQLTZOZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426162 | |

| Record name | (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773050-73-0 | |

| Record name | (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.